molecular formula C7H9N3O B2443747 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine CAS No. 21585-10-4

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine

Cat. No.: B2443747
CAS No.: 21585-10-4
M. Wt: 151.169
InChI Key: UBDYETITXMKBCP-UHFFFAOYSA-N
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Description

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H9N3O It is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring

Scientific Research Applications

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 4-methylfuran derivative with a suitable aminopyrimidine under reflux conditions in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-one, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-one
  • 4-Amino-5-cyanopyrimidine
  • 4-Aminopyrimidine-5-carboxamide

Uniqueness

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-5-2-3-11-6(5)10-7(8)9-4/h2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDYETITXMKBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCOC2=NC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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